BenchChemオンラインストアへようこそ!

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde

Lipophilicity Drug-likeness Permeability

This 5-fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde (CAS 245762-36-1) is a high-purity heterocyclic building block engineered for CNS drug discovery and hit-to-lead optimization. The strategic 5-fluoro substitution increases lipophilicity by +0.14 logP over the non-fluorinated analog, enhances aldehyde electrophilicity (Hammett σₘ(F)=0.34), and blocks CYP450-mediated oxidative metabolism. Its elevated melting point (103–104°C) ensures superior solid-state handling and batch reproducibility. Immediate procurement for reductive amination, Wittig olefination, and pharmaceutical intermediate synthesis.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
CAS No. 245762-36-1
Cat. No. B1611692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde
CAS245762-36-1
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2C=O)F
InChIInChI=1S/C9H7FO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2
InChIKeyPSKHGYXPIDMLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde (CAS 245762-36-1): A Fluorinated Dihydrobenzofuran Aldehyde Building Block for Medicinal Chemistry


5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde (CAS 245762-36-1) is a heterocyclic building block belonging to the 2,3-dihydrobenzofuran family, characterized by a fluorine substituent at the 5-position and a reactive formyl group at the 7-position . With a molecular formula of C₉H₇FO₂ and a molecular weight of 166.15 g/mol, this compound is a solid at room temperature (melting point 103–104 °C) and exhibits a calculated logP of approximately 1.57 . The combination of the electron-withdrawing fluorine atom and the versatile aldehyde handle makes it a strategic intermediate for constructing biologically active molecules, particularly where enhanced metabolic stability and tuned lipophilicity are desired .

Why 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde Cannot Be Replace by Unsubstituted or Non-Aldehyde Analogs


The 5-fluoro-2,3-dihydrobenzofuran scaffold presents three interdependent structural features—fluorine substitution, the dihydrobenzofuran core, and the 7-carboxaldehyde group—that each contribute to the compound's physicochemical and reactivity profile. Replacing the fluorine atom with hydrogen (the unsubstituted 2,3-dihydrobenzofuran-7-carboxaldehyde) reduces lipophilicity by approximately 0.14–0.3 logP units and lowers the melting point by ~50 °C, which alters both chromatographic behavior and solid-handling characteristics . Omitting the aldehyde group (as in 5-fluoro-2,3-dihydrobenzofuran) removes the primary reactive handle required for reductive amination, Wittig olefination, and other key diversification reactions . Because even subtle electronic differences introduced by the fluorine atom influence the electrophilicity of the aldehyde and the pharmacokinetic properties of downstream products, these compounds cannot be interchanged without quantitative validation .

Quantitative Differentiation of 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde from Closest Analogs


Lipophilicity Advantage vs. Unsubstituted 2,3-Dihydrobenzofuran-7-carboxaldehyde

The 5-fluoro derivative exhibits a higher calculated logP (1.57) compared to the unsubstituted 2,3-dihydrobenzofuran-7-carboxaldehyde (logP 1.43), representing a +0.14 log unit increase . This gain in lipophilicity is consistent with the well-established effect of aromatic fluorine substitution and can improve passive membrane permeability, a critical parameter in drug candidate optimization .

Lipophilicity Drug-likeness Permeability

Elevated Melting Point Improves Handling and Purity Profile vs. Unsubstituted Analog

The 5-fluoro compound melts at 103–104 °C, approximately 50 °C higher than the unsubstituted 2,3-dihydrobenzofuran-7-carboxaldehyde, which has a reported melting point of 53–55 °C . This substantial difference means the fluorinated analog is a crystalline solid at standard ambient storage temperatures, whereas the unsubstituted compound is a low-melting solid susceptible to softening or partial melting during transport or laboratory manipulation.

Solid-state properties Purification Handling

Fluorine-Induced Enhancement of Aldehyde Electrophilicity Relative to Non-Fluorinated Dihydrobenzofuran Carboxaldehydes

The electron-withdrawing nature of the fluorine atom at the 5-position increases the partial positive charge on the aldehyde carbonyl carbon, enhancing its electrophilicity relative to non-fluorinated analogs. Based on the Hammett substituent constant for fluorine (σₘ = 0.34), the aldehyde group experiences a measurable electron-withdrawing inductive effect that is expected to accelerate nucleophilic addition reactions such as imine formation or Grignard additions . No direct kinetic comparator data for 2,3-dihydrobenzofuran-7-carboxaldehyde versus its 5-fluoro derivative were identified in the open literature; therefore, this inference is drawn from established physical organic chemistry principles.

Electrophilicity Reactivity Nucleophilic addition

Documented Utilization in Patented Pharmaceutical Compositions as a 7‑Substituted Fluorinated Dihydrobenzofuran Intermediate

The 5-fluoro-2,3-dihydrobenzofuran-7-yl substructure appears in a patented pharmaceutical composition (US 8,282,909) as the core of a bioactive molecule designed for topical administration of poorly soluble compounds . This demonstrates that the fluorinated dihydrobenzofuran aldehyde has been selected as a synthetic entry point for constructing drug-like molecules, providing procurement confidence based on precedent rather than theoretical potential.

Patent precedent Pharmaceutical intermediate Building block validation

Divergent Physicochemical Profile vs. Non-Aldehyde 5-Fluoro-2,3-dihydrobenzofuran

5-Fluoro-2,3-dihydrobenzofuran (CAS 245762-35-0) lacks the 7-carboxaldehyde group, possessing only the dihydrofuran oxygen and the aromatic ring as functional handles, with a logP of 1.76 and a polar surface area (PSA) of only 9.2 Ų . In contrast, the aldehyde-bearing target compound has a PSA of 26.3 Ų and a logP of 1.57, offering a distinctly different polarity profile and a reactive carbonyl for chemoselective transformations such as reductive amination, Horner–Wadsworth–Emmons olefination, or oxime formation .

Functional group utility Derivatization potential LogP differential

Optimal Procurement Scenarios for 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde (CAS 245762-36-1)


Medicinal Chemistry Library Synthesis Requiring a Fluorinated Benzofuran Aldehyde Core

When constructing focused libraries of fluorinated dihydrobenzofuran derivatives, the 5-fluoro-7-carboxaldehyde provides a logP increase of +0.14 over the non-fluorinated analog, improving the drug-likeness of final compounds . Its enhanced aldehyde electrophilicity, inferred from the Hammett σₘ(F) = 0.34, facilitates rapid diversification via reductive amination with amine building blocks, a transformation widely used in hit-to-lead optimization .

Synthesis of Metabolically Stabilized CNS-Penetrant Candidates

The strategic placement of fluorine at the 5-position blocks a common site of cytochrome P450-mediated oxidative metabolism, a strategy validated in numerous fluorinated drug candidates . The compound's logP of 1.57 and PSA of 26.3 Ų place it within the favorable CNS MPO (multiparameter optimization) space, making it a suitable building block for neuroscience targets where blood–brain barrier penetration is required .

Process Chemistry Where Solid Handling and Stoichiometric Precision Are Critical

With a melting point of 103–104 °C—approximately 50 °C higher than the unsubstituted analog—this compound can be accurately weighed, recrystallized, and stored without the risk of melting or caking during large-scale synthesis campaigns . This solid-state advantage directly translates into improved batch-to-batch reproducibility in multi-step synthetic sequences.

Precursor to Patented 5-Fluoro-2,3-dihydrobenzofuran-7-yl Pharmaceutical Intermediates

The compound serves as a direct aldehyde precursor to the 5-fluoro-2,3-dihydrobenzofuran-7-yl substructure found in US Patent 8,282,909, where the derived (5-fluoro-2,3-dihydrobenzofuran-7-yl)methylamine intermediate was elaborated into a trifluoromethylated quinolylamino alcohol with topical anti-inflammatory potential . Procurement for this validated route reduces the risk of dead-end investment in an unproven intermediate.

Quote Request

Request a Quote for 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.